molecular formula C8H8O2 B089530 2,5-Dimethyl-1,4-benzoquinone CAS No. 137-18-8

2,5-Dimethyl-1,4-benzoquinone

Cat. No. B089530
Key on ui cas rn: 137-18-8
M. Wt: 136.15 g/mol
InChI Key: MYKLQMNSFPAPLZ-UHFFFAOYSA-N
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Patent
US05420144

Procedure details

To 2.24 g of thiourea were added 60 ml of ethanol and 2.5 ml of concentrated hydrochloric acid, followed by stirring. Then a solution of 8.0 g of p-xyloquinone in ethanol (120 ml) was slowly added dropwise thereto. The reaction mixture was stirred at room temperature for 24 hours and then concentrated to about one-half. The crystals thus precipitated were separated by filtering and washed with a small amount of ethanol. Thus 6.80 g of the title compound was obtained in the form of white crystals.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[ClH:5].[CH3:6][C:7]1[C:13](=O)[CH:12]=[C:11]([CH3:15])[C:9](=[O:10])[CH:8]=1>C(O)C>[ClH:5].[NH2:1][C:2]1[S:3][C:12]2[C:11]([CH3:15])=[C:9]([OH:10])[CH:8]=[C:7]([CH3:6])[C:13]=2[N:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC(=O)C(=CC1=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about one-half
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
CUSTOM
Type
CUSTOM
Details
were separated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with a small amount of ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1SC2=C(N1)C(=CC(=C2C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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